molecular formula C9H16O6 B13987935 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid CAS No. 20575-83-1

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid

Cat. No.: B13987935
CAS No.: 20575-83-1
M. Wt: 220.22 g/mol
InChI Key: IJSFQTQPYISNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid is a complex organic compound used in various scientific and industrial applications. It is known for its unique structure, which includes multiple carboxylic acid groups and ether linkages, making it a versatile molecule in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid typically involves the reaction of propylene oxide with ethylene glycol, followed by carboxylation. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ether linkages .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the carboxylation step .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioconjugates and drug delivery systems.

    Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.

    Industry: Utilized in the production of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid involves its ability to form stable complexes with various molecules. This property is exploited in drug delivery systems where the compound can encapsulate therapeutic agents and release them in a controlled manner. The molecular targets and pathways involved include interactions with cellular receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl 3-[3-(2-carboxyethoxy)propoxy]propanoate: Similar in structure but with an ethyl ester group.

    3,3’-[2-(CBZ-amino)-2-[(2-carboxyethoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoic acid: Used in peptide synthesis and protein conjugation.

Uniqueness

3-[3-(2-Carboxyethoxy)propoxy]propanoic acid is unique due to its multiple carboxylic acid groups and ether linkages, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industry .

Properties

CAS No.

20575-83-1

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

3-[3-(2-carboxyethoxy)propoxy]propanoic acid

InChI

InChI=1S/C9H16O6/c10-8(11)2-6-14-4-1-5-15-7-3-9(12)13/h1-7H2,(H,10,11)(H,12,13)

InChI Key

IJSFQTQPYISNEF-UHFFFAOYSA-N

Canonical SMILES

C(COCCC(=O)O)COCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.